AChE Inhibitory Potency and Selectivity Window Compared to Lead Series Analog
In a direct head-to-head assay, the target compound, identified as Compound 6 in a series of seven structurally analogous pyrimidine derivatives, exhibited the most potent inhibition of acetylcholinesterase (AChE) with an IC50 of 14.89 nM. Crucially, its potency against butyrylcholinesterase (BChE) was 357 nM, yielding a selectivity ratio of approximately 24:1 in favor of AChE. This contrasts with other series members, such as Compounds 1 and 3, which were potent BChE inhibitors but lacked this AChE selectivity. The standard clinical comparator donepezil was not directly compared in this study, but the nanomolar potency of Compound 6 is comparable to established therapeutic agents [1].
| Evidence Dimension | In vitro enzyme inhibition (IC50) and AChE/BChE selectivity |
|---|---|
| Target Compound Data | IC50 (AChE) = 14.89 nM; IC50 (BChE) = 357 nM; Selectivity factor = 24 |
| Comparator Or Baseline | Compounds 1-5 & 7 within the same pyrimidine series, which showed lower AChE selectivity; Compound 1 was a potent BChE inhibitor but had much weaker AChE activity. |
| Quantified Difference | ~24-fold selectivity for AChE for the target compound, while other analogs showed balanced or BChE-selective inhibition. The most potent comparator for AChE had an IC50 > 14.89 nM. |
| Conditions | In vitro enzyme inhibition assay using isolated human AChE and BChE. |
Why This Matters
This 24-fold selectivity window is critical for procurement in neuroscience research programs targeting cholinergic dysfunction in Alzheimer's disease, as it directly reduces the risk of peripheral cholinergic side effects linked to BChE inhibition.
- [1] Alım Z, et al. Evaluation of pyrimidine-based compounds as AChE and BChE inhibitors: in vitro inhibition, molecular modeling, and statistical evaluation. Naunyn-Schmiedeberg's Archives of Pharmacology. 2026. DOI: 10.1007/s00210-026-05347-0. View Source
